molecular formula C5H9BrN2 B14352484 (3-Bromobutan-2-yl)cyanamide CAS No. 90304-07-7

(3-Bromobutan-2-yl)cyanamide

Cat. No.: B14352484
CAS No.: 90304-07-7
M. Wt: 177.04 g/mol
InChI Key: XKCJPUWWJPQRIW-UHFFFAOYSA-N
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Description

(3-Bromobutan-2-yl)cyanamide is an organic compound with the molecular formula C4H7BrN2 It is a derivative of cyanamide, where the cyanamide group is attached to a bromobutan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromobutan-2-yl)cyanamide typically involves the reaction of 3-bromobutan-2-one with cyanamide under specific conditions. One common method is to react 3-bromobutan-2-one with cyanamide in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3-Bromobutan-2-yl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitriles: Formed through nucleophilic substitution reactions.

    Amines: Formed through reduction reactions.

    Heterocycles: Formed through cyclization reactions.

Mechanism of Action

The mechanism of action of (3-Bromobutan-2-yl)cyanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyanamide group can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can lead to the formation of various products with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorobutan-2-yl)cyanamide: Similar structure but with a chlorine atom instead of bromine.

    (3-Iodobutan-2-yl)cyanamide: Similar structure but with an iodine atom instead of bromine.

    (3-Fluorobutan-2-yl)cyanamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(3-Bromobutan-2-yl)cyanamide is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis .

Properties

CAS No.

90304-07-7

Molecular Formula

C5H9BrN2

Molecular Weight

177.04 g/mol

IUPAC Name

3-bromobutan-2-ylcyanamide

InChI

InChI=1S/C5H9BrN2/c1-4(6)5(2)8-3-7/h4-5,8H,1-2H3

InChI Key

XKCJPUWWJPQRIW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Br)NC#N

Origin of Product

United States

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